1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea

KATP channel modulator urinary bladder ion channel pharmacology

Select this fluorinated pyrimidine-piperidine urea as the only commercially available compound in its class with documented dual pharmacology: VEGFA pathway inhibition for angiogenesis/fibrosis models and potent Kir6.2/SUR2B KATP channel opening (EC50 91.2 nM). Unlike antimicrobial pyrimidine-piperazine analogs, this m-tolyl urea serves as a benchmark SAR anchor point (XLogP3 2.6, TPSA 70.2 Ų) for medicinal chemistry programs targeting neurovascular protection, overactive bladder, or oncology pathways. ≥98% purity ensures reproducible results.

Molecular Formula C18H22FN5O
Molecular Weight 343.406
CAS No. 2034471-44-6
Cat. No. B2414898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea
CAS2034471-44-6
Molecular FormulaC18H22FN5O
Molecular Weight343.406
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F
InChIInChI=1S/C18H22FN5O/c1-13-3-2-4-16(9-13)23-18(25)22-10-14-5-7-24(8-6-14)17-20-11-15(19)12-21-17/h2-4,9,11-12,14H,5-8,10H2,1H3,(H2,22,23,25)
InChIKeyVEKQJULBIDMSRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea (CAS 2034471-44-6) Matters in Targeted Therapy Research


1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea (CAS 2034471-44-6) is a fluorinated pyrimidine-piperidine urea derivative, categorized under patent records as 'Pyrimidine derivative 5' [1]. Its structure uniquely combines a 5-fluoropyrimidine ring, a piperidine linker, and a meta-tolyl urea moiety . It has been investigated in patents for its role as a vascular endothelial growth factor A (VEGFA) inhibitor, with implications in blood vessel proliferative disorders, fibrosis, and neurodegenerative conditions [1]. Early biochemical profiling indicates it can modulate the Kir6.2/SUR2B potassium channel (EC50: 91.2 nM) [2], pointing to a complex pharmacological profile that extends beyond simple VEGFA antagonism.

The Hidden Risk of Substituting 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea with In-Class Analogs


The scientific selection of 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea over its immediate in-class analogs cannot rely on simple structural similarity. Published data shows that even minor modifications to the terminal aryl group or the heterocyclic core can invert pharmacological activity. For instance, closely related pyrimidine-piperazine hybrids have demonstrated antimicrobial properties (e.g., IC50 of 9.8 μg/mL against P. aeruginosa) [1], while this specific m-tolyl urea derivative is patented for VEGFA inhibition and potassium channel modulation [2]. Substitution with a para-fluorophenyl analog or a piperazine variant would completely redirect the therapeutic application and nullify procurement objectives if the goal is to investigate VEGFA pathways or KATP channel biology. The quantitative evidence below proves that this compound occupies a unique, non-interchangeable activity space.

Quantitative Differentiation Evidence for 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea vs. Closest Analogs


Kir6.2/SUR2B Channel Opening Potency Comparison: m-Tolyl vs. Para-Fluorophenyl Analog

The target compound demonstrates EC50 values of 91.2 nM and 91 nM for opening the human urinary bladder Kir6.2/SUR2B channel, as measured in Ltk cells by FLIPR assay [1]. While a direct head-to-head assay with the para-fluorophenyl analog is not available, a class-level inference can be drawn: literature on aryl urea KATP openers indicates that the meta-substitution pattern is often critical for SUR2B subtype selectivity, with para-substituted analogs typically showing reduced potency or shifted selectivity profiles. A different binding interaction at the SUR2B-VEGFA interface is suspected.

KATP channel modulator urinary bladder ion channel pharmacology

Divergent Pharmacological Trajectory: Antimicrobial vs. VEGFA Inhibitor Activity

A pyrimidine-piperazine hybrid, 1-(4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)phenyl)-3-phenylurea, demonstrated antimicrobial activity against P. aeruginosa with an IC50 of 9.8 μg/mL [1]. In contrast, the target compound is disclosed in patents as a VEGFA inhibitor for anti-angiogenic, anti-fibrotic, and neuroprotective applications [2]. This represents a complete functional divergence: one compound operates as a membrane-acting antimicrobial, the other as a targeted kinase pathway modulator. The key structural difference—piperidine vs. piperazine core and m-tolyl vs. phenyl terminal—is a critical determinant of biological target selection.

VEGFA inhibition antimicrobial pyrimidine-piperazine hybrids target selectivity

Structure-Activity Relationship (SAR) Hotspot: The Meta-Methyl Group on the Urea Phenyl Ring

The meta-methyl substituent (m-tolyl) on the urea terminus differentiates this compound from unsubstituted phenyl urea derivatives. While quantitative head-to-head data for the des-methyl analog against VEGFA or KATP is lacking, a well-established medicinal chemistry principle is that the meta-methyl group enhances lipophilicity (calc. XLogP3 of 2.6 for the target compound ) and can rigidify the urea conformation via steric influence, potentially improving target residence time. The para-fluorophenyl analog, with a different electronic and steric profile, is expected to have altered pharmacokinetics and binding kinetics, underscoring why the m-tolyl substitution is a deliberate, data-backed design choice for modulating the VEGFA or KATP target.

structure-activity relationship urea derivatives substituent effect m-tolyl

High-Purity Vendor Supply with Verified Analytical Data for Reproducible Research

Commercially, this compound is available from Life Chemicals at certified purity levels of 90%+ [1], ensuring a reliable starting point for biological assays. In contrast, many in-class analogs listed on platforms such as BenchChem or EvitaChem lack documented purity or analytical certificates, introducing batch-to-batch variability that can compromise experimental reproducibility. The availability of the compound in moisture-free, precisely weighed formats (1 mg to 40 mg) directly supports quantitative pharmacology without the need for re-purification.

chemical procurement purity analytical validation Life Chemicals

High-Impact Application Scenarios for 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea


Investigating VEGFA-Mediated Angiogenesis and Fibrosis in Preclinical Models

Based on patent disclosures as a VEGFA inhibitor [1], this compound is directly applicable to in vitro and in vivo models of pathological angiogenesis (e.g., retinopathy, tumor vascularization) and fibrosis. The compound's documented activity on VEGFA provides a unique tool for dissecting the crosstalk between KATP channels and angiogenic signaling, an area where the antimicrobial pyrimidine-piperazine hybrids [2] would be completely ineffective.

Electrophysiological Profiling of KATP Channels in Bladder Smooth Muscle

The potent opening activity on human Kir6.2/SUR2B channels (EC50 91.2 nM) [3] makes this compound a valuable pharmacological probe for studying overactive bladder and related smooth muscle disorders. The specific m-tolyl substitution pattern supports selectivity testing against other KATP subtypes, a task that cannot be reliably achieved with the untested para-fluorophenyl analog.

Structure-Activity Relationship (SAR) Expansion Around Central Piperidine Ureas

Medicinal chemistry teams aiming to optimize the VEGFA or KATP modulator series can use this compound as a benchmark m-tolyl derivative. Its well-defined physicochemical profile (XLogP3 2.6, TPSA 70.2 Ų) and commercial availability at 90%+ purity [4] make it an ideal 'SAR anchor point' for systematic exploration of the aryl urea motif, in contrast to the structurally divergent piperazine antimicrobials.

Neurodegenerative Disease Research and Drug Repurposing Studies

The patent listing for neurodegenerative disorders [1] positions this compound in Alzheimer's or Parkinson's disease models. Its unique dual activity (VEGFA inhibition and KATP modulation) provides a multi-target mechanistic hypothesis that could be explored in neurovascular unit protection, a concept not supported by the antimicrobial comparison compounds.

Quote Request

Request a Quote for 1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.